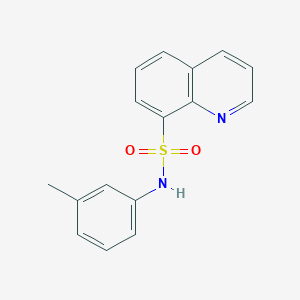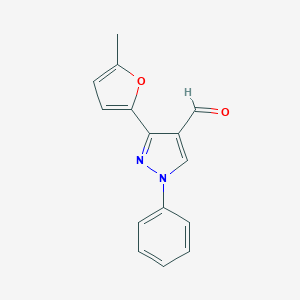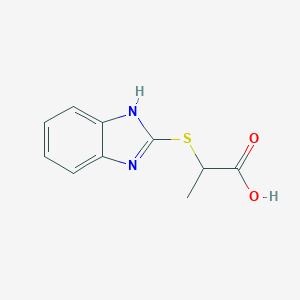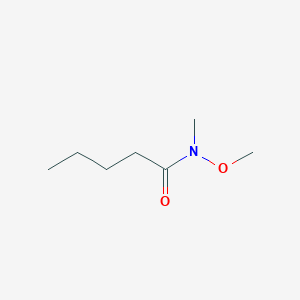
N-(3-Methylphenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylphenyl)-8-quinolinesulfonamide, also known as 3-MQS, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinolinesulfonamide compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-Methylphenyl)-8-quinolinesulfonamide is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. It has also been suggested that it exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-Methylphenyl)-8-quinolinesulfonamide in lab experiments is its wide range of applications. It can be used as an antimicrobial agent, a carbonic anhydrase inhibitor, and a fluorescent probe for the detection of zinc ions. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using N-(3-Methylphenyl)-8-quinolinesulfonamide is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of N-(3-Methylphenyl)-8-quinolinesulfonamide in scientific research. One direction is the development of new antimicrobial agents based on the structure of N-(3-Methylphenyl)-8-quinolinesulfonamide. Another direction is the investigation of its potential as a carbonic anhydrase inhibitor for the treatment of diseases such as glaucoma and epilepsy. Additionally, further research can be conducted on its use as a fluorescent probe for the detection of zinc ions in cells.
Conclusion:
In conclusion, N-(3-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has been widely used in scientific research. It has various applications as an antimicrobial agent, a carbonic anhydrase inhibitor, and a fluorescent probe for the detection of zinc ions. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. Despite its potential toxicity, it is a valuable tool for scientific research and has several future directions for investigation.
Synthesemethoden
The synthesis of N-(3-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(3-Methylphenyl)-8-quinolinesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-Methylphenyl)-8-quinolinesulfonamide has been used in various scientific research studies. It has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has also been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Additionally, it has been used as a fluorescent probe for the detection of zinc ions in cells.
Eigenschaften
CAS-Nummer |
158729-21-6 |
|---|---|
Produktname |
N-(3-Methylphenyl)-8-quinolinesulfonamide |
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-(3-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-5-2-8-14(11-12)18-21(19,20)15-9-3-6-13-7-4-10-17-16(13)15/h2-11,18H,1H3 |
InChI-Schlüssel |
ZDBZBMHYJMIHJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)




![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)



![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
